molecular formula C5H8N4O2 B13132065 Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate CAS No. 41995-94-2

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate

Cat. No.: B13132065
CAS No.: 41995-94-2
M. Wt: 156.14 g/mol
InChI Key: XCSLMWANDFCIRJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl chloroformate with 3-amino-1h-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the esterification of 3-amino-1h-1,2,4-triazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . In agricultural applications, it may inhibit enzymes involved in plant growth and development .

Comparison with Similar Compounds

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be compared with other triazole derivatives such as:

This compound is unique due to its combination of the triazole ring, amino group, and ethyl ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a member of the triazole family, a class of compounds known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C5_5H8_8N4_4O2_2. Its structure features a triazole ring with an amino group at the 3-position and an ethyl ester at the 1-position. The presence of these functional groups contributes to its biological activity.

Antifungal Activity

Triazole derivatives are renowned for their antifungal properties. This compound has shown promising results in inhibiting fungal growth. For instance:

  • In vitro studies demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.00097 to 0.0156 µg/mL for some closely related compounds .

The following table summarizes the antifungal activity of various triazole derivatives:

Compound NameTarget OrganismMIC (µg/mL)Reference
This compoundCandida albicansTBDTBD
Compound 1nCandida albicans0.0156
Compound 3C. albicans0.00097

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that compounds in this class can effectively inhibit various bacterial strains:

  • A study showed that triazole derivatives had significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

The following table presents the antibacterial activity data for selected triazole derivatives:

Compound NameTarget BacteriaMIC (µg/mL)Reference
This compoundE. coliTBDTBD
Compound with 4-hydroxyphenyl moietyS. aureus26 mm zone of inhibition
Mannich base derivativePseudomonas aeruginosaMIC = 5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation:

  • In a study involving various cancer cell lines, compounds containing the triazole scaffold demonstrated significant cytotoxicity. The presence of an amino group was critical for enhancing anticancer activity .

The following table summarizes the anticancer activity results:

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundHeLa cellsTBDTBD
Compound with bromophenylamino moietyMCF7 cellsTBD

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for microbial growth or cancer cell proliferation.
  • Molecular Docking Studies : These studies have shown that triazoles can bind effectively to active sites of target proteins involved in disease processes .

Properties

CAS No.

41995-94-2

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 3-amino-1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)9-3-7-4(6)8-9/h3H,2H2,1H3,(H2,6,8)

InChI Key

XCSLMWANDFCIRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC(=N1)N

Origin of Product

United States

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